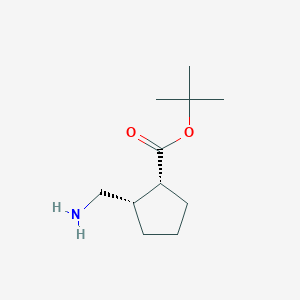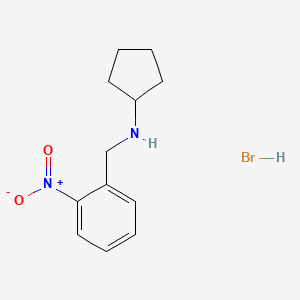![molecular formula C29H25N3O7 B2934226 N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 888469-08-7](/img/structure/B2934226.png)
N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C29H25N3O7 and its molecular weight is 527.533. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Aryl Hydrocarbon Receptor (AhR) . AhR is a sensor of products of tryptophan metabolism and a potent modulator of immunity .
Mode of Action
The compound activates the AhR in tumor-associated macrophages (TAMs), which exhibit high AhR activity . This activation leads to the suppression of anti-tumor immunity .
Biochemical Pathways
Instead, its AhR activity is dependent on Lactobacillus metabolizing dietary tryptophan to indoles . This process affects the immune response, promoting intra-tumoral accumulation of TNFα+IFNγ+CD8+ T cells .
Pharmacokinetics
It is known that the compound’s ahr activity is influenced by dietary tryptophan .
Result of Action
The activation of AhR by the compound leads to a reduction in PDAC growth, improved efficacy of immune checkpoint blockade, and increased intra-tumoral frequencies of IFNγ+CD8+ T cells . This suggests that the compound has a significant impact on the immune response to tumors.
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors, particularly diet. Removal of dietary tryptophan reduces TAM AhR activity and promotes intra-tumoral accumulation of TNFα+IFNγ+CD8+ T cells . Conversely, provision of dietary indoles blocks this effect .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-1-benzofuran-3-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O7/c1-36-20-6-4-5-19(15-20)32-16-17(13-25(32)33)28(34)31-26-21-7-2-3-8-22(21)39-27(26)29(35)30-18-9-10-23-24(14-18)38-12-11-37-23/h2-10,14-15,17H,11-13,16H2,1H3,(H,30,35)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEIPAVVDJSNJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC6=C(C=C5)OCCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
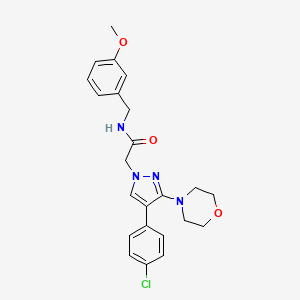
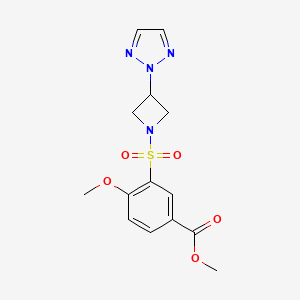
![[4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate](/img/structure/B2934148.png)
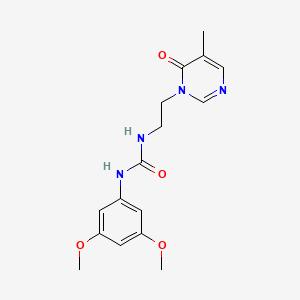
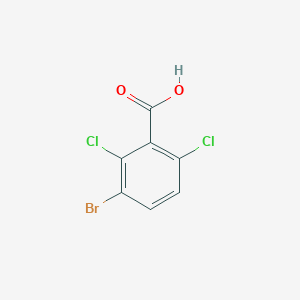
![2-Methyl-5-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole](/img/structure/B2934151.png)
![N-[(furan-2-yl)methyl]-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide](/img/structure/B2934153.png)
![6-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2934156.png)
![5-[(4-methylphenoxy)methyl]-N-phenylfuran-2-carboxamide](/img/structure/B2934157.png)
![2-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2934158.png)
